molecular formula NiZr3 B14418577 Nickel--zirconium (1/3) CAS No. 85227-69-6

Nickel--zirconium (1/3)

Cat. No.: B14418577
CAS No.: 85227-69-6
M. Wt: 332.37 g/mol
InChI Key: PHNPFFXSTDHEJG-UHFFFAOYSA-N
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Description

Significance of Intermetallic Compounds in Materials Science and Engineering

Intermetallic compounds, formed from two or more metallic elements with a defined stoichiometric ratio and an ordered crystal structure, represent a unique class of materials bridging the gap between metals and ceramics. studysmarter.co.uk These compounds often exhibit a combination of desirable properties such as high strength at elevated temperatures, exceptional corrosion and oxidation resistance, and specific magnetic or electrical characteristics. studysmarter.co.uknumberanalytics.comnumberanalytics.com Their high melting points and robust atomic bonding contribute to their thermal stability, making them suitable for demanding applications in industries like aerospace, automotive, and energy. openaccessjournals.comtaylorandfrancis.com

The ordered atomic arrangement within intermetallics leads to strong interatomic forces, resulting in high hardness and strength. numberanalytics.comopenaccessjournals.com However, this same ordered structure can also lead to limited ductility and brittleness at lower temperatures. numberanalytics.com The unique properties of intermetallics are being harnessed in various applications, including high-temperature structural materials, protective coatings, magnetic materials, and catalysts for chemical reactions. openaccessjournals.comtaylorandfrancis.com For instance, nickel and titanium aluminides are utilized in the aerospace sector for their high-temperature strength and low density. openaccessjournals.com

Overview of Nickel-Zirconium (1/3) [NiZr₃] as a Model Intermetallic System

Within the broad family of intermetallics, the nickel-zirconium (Ni-Zr) binary system is of significant interest due to its array of stable compounds and its propensity for forming metallic glasses. qpeng.org The Ni-Zr system is characterized by the formation of several intermetallic compounds, including Ni₅Zr, Ni₇Zr₂, Ni₃Zr, Ni₂₁Zr₈, Ni₁₀Zr₇, Ni₁₁Zr₉, NiZr, and NiZr₂. qpeng.org Among these, Nickel-Zirconium (1/3), with the chemical formula NiZr₃, is a key phase, although it is not as extensively studied as some of its nickel-richer counterparts.

The formation of Ni₃Zr is noteworthy as it possesses the most negative enthalpy of formation among the Ni-Zr intermetallics, suggesting high thermodynamic stability. researchgate.net This stability often leads to its early formation during the transformation from an amorphous to a crystalline state in Ni-Zr alloys. researchgate.net The properties of Ni-Zr intermetallics are highly dependent on their composition. For example, studies have shown that the Young's modulus of Ni-Zr compounds decreases as the concentration of zirconium increases, with Ni₅Zr having the highest modulus and NiZr₂ the lowest. qpeng.org

Evolution of Research Trajectories in NiZr₃ and Related Ni-Zr Intermetallics

Research into the Ni-Zr system has evolved significantly over time, driven by the diverse potential applications of these materials. Early research focused on understanding the fundamental phase equilibria and crystal structures of the various intermetallic compounds within the Ni-Zr phase diagram. researchgate.netwlu.ca This foundational work paved the way for more application-oriented investigations.

A major area of research has been the mechanical properties of Ni-Zr intermetallics. qpeng.org Studies have explored the hardness and elastic modulus of different phases, revealing complex relationships between composition and mechanical behavior. qpeng.org For instance, while the Young's modulus generally decreases with higher zirconium content, the hardness does not follow a simple trend, with Ni₁₀Zr₇ exhibiting the highest hardness among the tested compounds. qpeng.org

Another significant research trajectory has been the investigation of Ni-Zr alloys for hydrogen storage applications. encyclopedia.pubmdpi.com The ability of zirconium to absorb large quantities of hydrogen makes Ni-Zr compounds potential candidates for solid-state hydrogen storage materials. aeether.com Research in this area explores how the composition and crystal structure of different Ni-Zr intermetallics influence their hydrogen absorption and desorption characteristics. encyclopedia.pubmdpi.com

More recently, with the rise of advanced manufacturing techniques like laser processing and additive manufacturing, there has been growing interest in modeling the microstructure evolution of Ni-Al-Zr and other intermetallic-containing systems during rapid solidification. brunel.ac.uk This research aims to control the microstructure to achieve desired properties in the final components. brunel.ac.uk Furthermore, the catalytic properties of Ni-Zr alloys, particularly their electro-catalytic activity for hydrogen evolution, have also become a focus of investigation. wlu.ca

Properties

CAS No.

85227-69-6

Molecular Formula

NiZr3

Molecular Weight

332.37 g/mol

IUPAC Name

nickel;zirconium

InChI

InChI=1S/Ni.3Zr

InChI Key

PHNPFFXSTDHEJG-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Zr].[Zr].[Zr]

Origin of Product

United States

Theoretical and Computational Methodologies in Nizr3 Studies

First-Principles Calculations and Density Functional Theory (DFT) for NiZr3

First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of materials from the ground up, without the need for empirical parameters. These methods have been instrumental in elucidating the electronic and structural characteristics of NiZr3.

Electronic Structure Computations for NiZr3

DFT calculations are employed to determine the electronic structure of NiZr3, providing insights into bonding, stability, and potential properties. In the context of the Ni-Zr system, DFT is used to calculate the enthalpy of formation for various intermediate phases, including NiZr3. researchgate.net These calculations have shown good agreement with experimental data. researchgate.net The electronic structure analysis of NiZr3 hydrides has revealed interactions between Ni-d states and hydrogen states, particularly in the trihydride form. bg.ac.rs

Ab Initio Molecular Dynamics (AIMD) Simulations of NiZr3 Systems

Ab Initio Molecular Dynamics (AIMD) simulations combine first-principles electronic structure calculations with molecular dynamics, allowing for the study of the dynamic behavior of atoms in a material at finite temperatures. AIMD simulations have been utilized to investigate the structure and dynamics of liquid Ni-Zr alloys. researchgate.net These simulations provide valuable information on atomic arrangements and diffusion, which are crucial for understanding processes like solidification and glass formation. For instance, AIMD has been used to study the wetting kinetics of water droplets on metallic glass surfaces, which can be analogous to the surfaces of Ni-Zr alloys. iphy.ac.cn Furthermore, AIMD trajectories are used to create databases for training machine-learning potentials to study phenomena like tritium (B154650) diffusion in zirconium alloys. osti.gov

Prediction of Equilibrium and Metastable States via Ab Initio Approaches

Ab initio methods are pivotal in predicting not only the stable, equilibrium phases of a material system but also potential metastable states that can form under specific conditions like rapid solidification. redalyc.org For the Ni-Zr system, first-principles calculations have been used to determine the formation energies of various compounds, helping to establish the thermodynamically favored phases. mdpi.comdoe.gov These calculations can also predict the lattice constants and cohesive energies of different crystal structures. semanticscholar.org In the broader context of alloy design, first-principles calculations are increasingly used to predict constitutive behavior and guide the development of new materials. arxiv.orgtandfonline.com For example, studies on Ni-Nb-Zr alloys have shown that while equilibrium phases might be expected, non-equilibrium crystalline structures with compositions like Ni10Zr7 and Ni21Zr8 can form under rapid quenching, a phenomenon that can be explained by comparing the Gibbs energies of formation of the competing phases. redalyc.org

Phase Diagram Modeling and Thermodynamic Assessments

Understanding the phase relationships in the Ni-Zr system is crucial for materials processing and application. Computational thermodynamics provides the tools to model and predict these relationships.

CALPHAD (CALculation of PHAse Diagrams) Methodology for Ni-Zr Systems

The CALPHAD methodology is a powerful computational approach used to assess thermodynamic data and calculate phase diagrams for multicomponent systems. researchgate.nettandfonline.com For the Ni-Zr system, the CALPHAD method has been used to perform thermodynamic assessments, where the Gibbs energy of each phase is described by a mathematical model. researchgate.netkuleuven.beresearchgate.net The parameters in these models are optimized by fitting to experimental data on phase equilibria and thermodynamic properties. bohrium.combohrium.com This approach allows for the calculation of the phase diagram, including the stability ranges of all phases, such as NiZr3. researchgate.net The thermodynamic properties of intermetallic compounds in the Ni-Zr system have been described using the Compound Energy Formalism within the CALPHAD framework. researchgate.netresearchgate.net

Computational Thermodynamics of Ni-Zr Intermetallic Phases

Computational thermodynamics, particularly through the CALPHAD (CALculation of PHAse Diagrams) method, is a cornerstone in understanding the phase stability and thermodynamic properties of the Nickel-Zirconium (Ni-Zr) system. researchgate.netrsc.org This approach involves developing thermodynamic databases by modeling the Gibbs free energy of each phase as a function of temperature, pressure, and composition. nih.gov For the Ni-Zr system, the excess Gibbs energy of liquid alloys and solid solutions is often described using Redlich-Kister polynomials, while intermetallic compounds are modeled using the Compound Energy Formalism. researchgate.net

These thermodynamic models are developed by integrating first-principles calculations, such as Density Functional Theory (DFT), with experimental data. researchgate.net DFT is employed to calculate the enthalpy of formation for the various Ni-Zr intermetallic phases, including NiZr3. researchgate.netwlu.ca These calculated enthalpies generally show close agreement with experimental data. researchgate.net The vibrational contribution to the heat capacity of these phases can be calculated using the quasiharmonic approximation (QHA), providing a more complete Gibbs energy function valid down to 0 K. researchgate.net

The resulting thermodynamic descriptions allow for the calculation of the Ni-Zr phase diagram and the thermodynamic properties of all stable and metastable phases. researchgate.netresearchgate.net This information is critical for predicting phase transformations, equilibrium phase compositions, and the driving forces for microstructural evolution. For instance, thermodynamic assessments can predict the formation of various intermetallic compounds like NiZr, NiZr2, Ni3Zr, Ni7Zr2, Ni10Zr7, and Ni21Zr8 under different conditions. researchgate.netornl.govredalyc.org While specific detailed thermodynamic data for NiZr3 is less commonly published compared to other Ni-Zr compounds, the methodologies are directly applicable.

Below is a table summarizing key thermodynamic properties for various intermetallic compounds in the Ni-Zr system, illustrating the type of data obtained through these computational methods.

Table 1: Calculated Thermodynamic Properties of Ni-Zr Intermetallic Compounds

This table is interactive. Click on the headers to sort the data.

Compound Crystal Structure Calculated Enthalpy of Formation (kJ/mol)
Ni3Zr Orthorhombic (oP16) -42.8
Ni7Zr2 Monoclinic (mS36) -47.1
NiZr Orthorhombic (oP8) -72.6
Ni10Zr7 Orthorhombic (oP68) -68.7
NiZr2 Tetragonal (tI6) -60.8

Data sourced from first-principles calculations and thermodynamic modeling studies. researchgate.netwlu.ca

Atomistic and Continuum Modeling for NiZr3 Microstructure Evolution

Understanding the evolution of microstructures in Ni-Zr alloys, including those containing the NiZr3 phase, requires a combination of atomistic and continuum-level modeling. These simulations bridge the gap between fundamental atomic interactions and macroscopic material properties.

Phase-Field Modeling Applications in Ni-Zr Microstructural Dynamics

Phase-field modeling (PFM) is a powerful computational technique used to simulate microstructure evolution at the mesoscale (nanometers to micrometers). annualreviews.organnualreviews.org Unlike sharp-interface models, PFM describes the microstructure using a set of continuous field variables, eliminating the need to explicitly track the interface between different phases or domains. annualreviews.orgresearchgate.net The evolution of these fields is governed by the Cahn-Hilliard equation for conserved variables (like composition) and the Allen-Cahn equation for non-conserved variables (like order parameters). annualreviews.organnualreviews.orgresearchgate.net

In the context of the Ni-Zr system, PFM can be used to model solidification, solid-state phase transformations, and grain growth. upc.edufrontiersin.org A key advantage of PFM is its ability to predict complex morphological evolution, such as the formation of dendritic or eutectic structures, by incorporating thermodynamic and kinetic data. researchgate.net The necessary thermodynamic data, such as the free energy functions for the liquid and solid phases, are often sourced from CALPHAD databases. frontiersin.orgmdpi.com Kinetic parameters, like interfacial energy and mobility, can be informed by lower-scale simulations, such as molecular dynamics. upc.edufrontiersin.org

For an alloy like NiZr3, PFM could simulate its precipitation from a supersaturated solid solution or its formation during solidification from the melt. By coupling the phase-field equations with thermodynamic data for the Ni-Zr system, researchers can predict the size, shape, and distribution of NiZr3 precipitates, which are critical for determining the material's mechanical properties. upc.eduaip.org

Data-Driven Machine Learning Approaches for Microstructure Prediction in Intermetallics

In recent years, data-driven machine learning (ML) approaches have emerged as a complementary tool to traditional physics-based simulations for predicting microstructures and properties in metallic alloys. arxiv.orgresearchgate.netmdpi.com These methods leverage large datasets from experiments or high-throughput computations to build predictive models without necessarily relying on the underlying physical laws. arxiv.orgmdpi.com

For intermetallic systems like Ni-Zr, ML models can be trained to predict the presence of specific phases (like NiZr3), estimate mechanical or thermodynamic properties, and even accelerate the discovery of new alloys with desired characteristics. mdpi.comtandfonline.com The input features for these models can range from elemental compositions to calculated thermodynamic parameters and microstructural features. tandfonline.com Various ML algorithms, including artificial neural networks (ANNs), random forests, and Gaussian process regression, can be employed depending on the specific problem. mdpi.comtandfonline.commathworks.com

A notable application is the development of ML interatomic potentials (MLIPs), which can achieve near-quantum accuracy at a fraction of the computational cost of DFT, enabling large-scale molecular dynamics simulations. arxiv.org Another example involves using ML to predict the crystal-melt interface velocity during solidification as a function of undercooling, a key parameter in microstructure formation. mdpi.com For instance, a study on NiZr and other binary alloys used MD simulation data to train several ML models to predict this interface velocity. mdpi.com This data-driven approach can significantly speed up the process of materials design and optimization. researchgate.net

Molecular Dynamics Simulations of Solid-Liquid Interfaces in Ni-Zr Alloys

Molecular dynamics (MD) is an atomistic simulation technique that calculates the trajectory of atoms and molecules over time based on Newton's laws of motion and a given interatomic potential. nih.gov It provides fundamental insights into the dynamic processes occurring at the atomic scale, such as solidification, diffusion, and defect formation. synopsys.commpie.de

In the Ni-Zr system, MD simulations are crucial for studying the solid-liquid interface (SLI), which governs phase selection, morphology, and growth kinetics during solidification. osti.gov A critical component for accurate MD simulations is the interatomic potential, which describes the forces between atoms. For Ni-Zr, several potentials have been developed, including those based on the embedded-atom method (EAM) and Finnis-Sinclair formalisms, which are fitted to reproduce experimental and ab initio data, such as phase stability and liquid structure. researchgate.netnist.gov

MD simulations have been used to determine key SLI properties for Ni-Zr phases, such as interfacial free energy and kinetic mobility. osti.gov For example, simulations of the NiZr B33 phase revealed a very high degree of anisotropy in both interfacial energy and mobility, which is an order of magnitude larger than for many other metallic compounds. osti.govnist.gov Studies on the crystal-melt interface growth in Ni-Zr alloys have shown how the interface velocity varies with crystallographic orientation and solute concentration. researchgate.net While these studies have not focused specifically on the NiZr3 phase, the methodology is directly applicable. By simulating the interface between liquid Ni-Zr and solid NiZr3, one could determine its growth kinetics and interfacial properties, which are essential inputs for higher-scale models like phase-field simulations. upc.edu

Table 2: Summary of MD Simulation Findings for Ni-Zr Interfaces

This table is interactive. Click on the headers to sort the data.

Simulated System Interatomic Potential Key Finding Reference
Ni-Zr B33 Phase (NiZr) FS-type semi-empirical Extremely high anisotropy in solid-liquid interface energy and mobility. osti.gov
Ni, Ni-0.1 at.% Zr, Ni-1 at.% Zr Finnis-Sinclair Addition of 0.1% Zr increases interface growth velocity of Ni; (100) is the fastest growing interface. researchgate.net
NiZr2 Alloy EAM Potential developed to correctly model the liquid-glass transformation. nist.gov

Synthesis and Processing Methodologies for Nizr₃ Intermetallics

The formation of the intermetallic compound Nickel-zirconium (1/3), or NiZr₃, can be achieved through various synthesis and processing routes. These methods are broadly categorized into techniques for producing bulk materials and those designed for creating nanostructured forms. The selection of a specific methodology depends on the desired final form, purity, and microstructural characteristics of the NiZr₃ compound.

Crystallographic and Structural Characterization of Nizr3

Experimental Crystal Structure Determination of NiZr₃

A variety of sophisticated experimental methods are employed to determine the precise structural details of NiZr₃. These techniques provide data on everything from the basic crystal lattice to the local arrangement of individual atoms.

X-ray diffraction (XRD) is a primary and powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.orgmyscope.training When a beam of X-rays strikes a crystal, it diffracts into many specific directions, creating a unique pattern. By measuring the angles and intensities of these diffracted beams, crystallographers can produce a three-dimensional picture of the electron density within the crystal, which allows for the determination of atomic positions, bond lengths, and other structural details. wikipedia.orgforcetechnology.comdrawellanalytical.com

The fundamental steps in crystal structure determination using XRD include obtaining a suitable crystal, placing it in an intense, monochromatic X-ray beam, and recording the resulting diffraction pattern. wikipedia.org This pattern provides the necessary information to determine the unit cell lattice parameters and the Bravais lattice symmetry. aps.org The analysis of the diffraction data, often aided by computational tools, leads to the identification of the crystal's space group, which describes the symmetry of the crystal structure. materialsproject.org

While studies on the devitrification (crystallization) of amorphous NiZr₃ have been conducted, detailed crystallographic data, including specific lattice parameters and the definitive space group for the crystalline NiZr₃ intermetallic, are not consistently reported in the available research. scispace.com One related study notes the existence of a monoclinic space group, P2₁/n (No. 14), in the context of Ni-Zr compounds. scispace.com

For materials that lack long-range order, such as amorphous NiZr₃, anomalous wide-angle X-ray scattering (AWAXS) is a critical technique for probing structural features. kisti.re.kr AWAXS utilizes the availability of synchrotron radiation to perform diffraction studies at energies near an element's absorption edge. This method can derive partial distribution functions, which describe the local atomic environment around each specific type of atom in the alloy. numberanalytics.com

Studies on amorphous Ni-Zr alloys, including compositions close to NiZr₃, have successfully used AWAXS to understand their local structure. kisti.re.krresearchgate.net This technique allows for the determination of the chemical environments around the nickel and zirconium atoms, providing data on coordination numbers and interatomic distances that define the short-range order within the glassy metal. numberanalytics.com

Neutron diffraction is a powerful method for determining the atomic and/or magnetic structure of materials. numberanalytics.comnumberanalytics.com Similar to XRD, it relies on the diffraction of a beam, but it uses neutrons instead of X-rays. libretexts.org This provides complementary information because neutrons interact with atomic nuclei, whereas X-rays interact with the electron cloud. libretexts.org This property makes neutron diffraction particularly sensitive to the positions of light elements, capable of distinguishing between isotopes, and able to probe the magnetic structure of a material due to the neutron's magnetic moment. numberanalytics.comlibretexts.org

The technique is applicable to crystalline solids, liquids, and amorphous materials. scispace.com By analyzing the diffraction pattern of scattered neutrons, researchers can determine the spatial arrangement and orientation of atomic magnetic moments within a material. Time-of-flight (TOF) neutron diffraction, combined with isotopic substitution, has been used to study the partial structures of amorphous Ni-Zr alloys, providing detailed insight into their atomic arrangement. scispace.com

Anomalous Wide-Angle X-Ray Scattering for Amorphous NiZr3 Structural Features

Local Atomic Structure and Order in NiZr₃ Systems

Beyond the periodic lattice of crystals, the local arrangement of atoms and the presence of imperfections play a crucial role in defining a material's characteristics.

Short-range order (SRO) refers to the regular and predictable arrangement of atoms over a short distance, typically one or two atom spacings, even in materials that lack a long-range periodic structure. forcetechnology.com In amorphous solids like glassy NiZr₃, while there is no long-range crystalline lattice, a certain degree of SRO is present and dictates many of its properties. myscope.training

Investigations into amorphous NiZr₃ alloys have revealed details about their local atomic structure. For example, in an amorphous Ni₃₆Zr₆₄ alloy (a composition close to NiZr₃), it was found that there is poor chemical short-range ordering in the amorphous phase when compared to its crystalline counterparts. researchgate.net This suggests that the arrangement of Ni and Zr atoms around each other is more random in the glassy state than what would be dictated by strong chemical preferences.

FeatureDescriptionFinding in Amorphous NiZr₃ System
Short-Range Order (SRO) Regular atomic arrangement over short distances.Present, but chemical SRO is poor compared to crystalline phases. researchgate.net
Local Atomic Environment The arrangement of neighboring atoms around a central atom.Probed effectively by AWAXS and Neutron Diffraction. kisti.re.krresearchgate.netscispace.com

The study of interfacial structures and defects is fundamental to understanding the mechanical and physical properties of intermetallic compounds. In the Ni-Zr system, advanced electron microscopy techniques have been used to observe and analyze such features.

High-resolution electron microscopy (HREM) and scanning transmission electron microscopy high-angle annular dark-field (STEM-HAADF) observations of the NiZr intermetallic have revealed the existence of specific types of defects. These include coherent twins and translation defects, which are related to the underlying geometric description of the crystal structure. scispace.com The presence of these defects, such as fivefold twins, has been experimentally confirmed, providing a deeper understanding of the material's real-world structure beyond an ideal, perfect crystal lattice. scispace.com

Defect TypeDescriptionObservation in Ni-Zr System
Coherent Twins A defect where two crystal domains are mirror images across a common plane.Observed in NiZr intermetallics. scispace.com
Translation Defects A disruption in the periodic stacking of atomic planes.Observed in NiZr intermetallics. scispace.com
Fivefold Twins A specific arrangement of five twinned crystal domains around a common axis.Experimental observations confirm their existence. scispace.com

Phase Equilibria and Transformations in Ni Zr Systems

Experimental Determination of Ni-Zr Binary Phase Diagrams

The nickel-zirconium binary phase diagram has been the subject of numerous experimental investigations to accurately map the stable phases and transition temperatures. These studies employ a range of analytical techniques, including differential thermal analysis (DTA), X-ray diffraction (XRD), scanning electron microscopy (SEM), and electron probe microanalysis (EPMA), to establish the phase boundaries.

Experimental work has led to refinements of the Ni-Zr phase diagram. For instance, studies have focused on specific compositional ranges to clarify discrepancies between calculated diagrams and experimental findings. researchgate.net Physicochemical analysis methods have been used to refine the constitution of the Ni-Zr phase diagram in the range of 25–60 at. % Ni. researchgate.net These investigations revealed that the Zr₂Ni and ZrNi phases melt at temperatures approximately 100°C and 30°C lower, respectively, than previously accepted values. researchgate.net

Significant research has also been dedicated to understanding the eutectic and peritectic reactions within the system. The eutectic reaction between NiZr and NiZr₂ has been a point of interest, with experimental measurements helping to resolve inconsistencies in thermodynamic calculations. researchgate.net Another critical area of study has been the Ni-Ni₅Zr eutectic point. Through detailed analysis of alloys with compositions between 8.8 and 11.0 at. % Zr, the eutectic point was precisely determined to be at Ni-10.0 at. % Zr with a transition temperature of 1467 K. researchgate.net

Solid-state diffusion couple experiments have also provided insight into phase formation. Annealing experiments between pure nickel and zirconium have shown the formation of five intermetallic compounds: NiZr₂, NiZr, Ni₁₀Zr₇, Ni₇Zr₂, and Ni₅Zr. core.ac.uk The presence and thickness of these layers depend on the annealing temperature and time. core.ac.uk

Phase Melting Point (K) Crystal Structure Space Group
Ni₅Zr1673OrthorhombicCmc2₁
Ni₇Zr₂1713MonoclinicC2/m
Ni₃Zr~1633OrthorhombicPmmn
Ni₂₁Zr₈~1573TetragonalI4/m
Ni₁₀Zr₇1453OrthorhombicPnma
NiZr1533OrthorhombicCmcm
NiZr₂1383TetragonalI4/mcm

This table presents a summary of the stable intermetallic phases in the Ni-Zr system and their general characteristics. Note that NiZr₃ is not a stable phase in the equilibrium binary phase diagram.

Ternary and Multicomponent Phase Equilibria involving Ni-Zr

The addition of a third element to the Ni-Zr binary system significantly alters the phase equilibria, leading to the formation of new ternary phases or changes in the stability and solubility limits of the binary compounds. These ternary systems are of great interest for developing advanced materials, including bulk metallic glasses and high-strength structural alloys.

Several ternary systems involving Ni-Zr have been investigated:

Co-Ni-Zr: Studies on this system have been motivated by the interesting mechanical properties of ZrCo-ZrNi alloys. msi-eureka.com The substitution of Co with Ni along the ZrCo-ZrNi section can induce significant ductility and hardness. msi-eureka.com

Ni-Ti-Zr: This system is important for high-temperature corrosion-resistant materials and bulk amorphous alloys. indexcopernicus.com Experimental studies have been conducted to construct the liquidus surface projection in the Ni-rich region, identifying fields of primary crystallization for phases like , , , and .[₇zr₂>₅zr>₃ti>5] A ternary eutectic was identified at 1182 °C with the composition Ni₈₄.₅Ti₇.₉Zr₇.₆. indexcopernicus.com

Fe-Ni-Zr: This system has been explored for developing alternative "green" binder materials for cemented carbides. researchgate.net Isothermal sections have been constructed, for example at 1000°C, to understand the phase relationships in the Fe-ZrFe₂-Zr₂Ni₇-Ni region. researchgate.netdoi.org

Ag-Ni-Zr: Isothermal sections at 500, 700, and 900 °C have been experimentally determined. No ternary compounds were found, but the studies measured the solubilities of Ag in Ni-Zr binary compounds and Ni in Ag-Zr compounds. bohrium.com

Mo-Ni-Zr: This system is relevant for cermets and metallic glasses. The addition of molybdenum can improve the properties of Ti(C,N)-based cermets where Ni is a binder. msi-eureka.com

Thermodynamic Stability of NiZr₃ and Competing Phases

The thermodynamic stability of a phase is determined by its Gibbs free energy of formation (ΔGf), with the most stable phase having the lowest free energy under given conditions. longdom.org While NiZr₃ is not a stable compound in the equilibrium Ni-Zr binary system, its thermodynamic properties can be calculated and compared to those of competing stable phases.

The enthalpy of formation (ΔHf) is a major component of the Gibbs free energy. For Ni-Zr alloys, the enthalpies of formation are significantly negative, indicating a strong driving force for compound formation. Calorimetric measurements have determined the enthalpy of mixing for liquid Ni-Zr alloys and the enthalpies of formation for amorphous alloys. researchgate.net

Computational methods, such as first-principles calculations, are often used to determine the thermodynamic properties of both stable and hypothetical compounds. These calculations provide valuable data for understanding phase competition. For instance, the calculated enthalpy of formation for NiZr₃ is approximately -90.01 kJ/mol. usp.br This value can be compared to the enthalpies of adjacent stable phases in the phase diagram, such as NiZr₂ and Zr. The stability of intermetallic phases is crucial; for example, among the various Ni-Zr compounds, NiZr has the highest enthalpy of crystallization. aip.org

Compound Calculated Enthalpy of Formation (kJ/mol)
NiZr₃-90.01 usp.br
NiZr₂-103.0 core.ac.uk (Activation Energy for Interdiffusion)
NiZr-119.0 core.ac.uk (Activation Energy for Interdiffusion)
Ni₁₀Zr₇-49 kJ/mol (Mixing Enthalpy for Ni-Zr pair) redalyc.org

Note: The table includes available thermodynamic data. The values for NiZr₂ and NiZr are activation energies for interdiffusion, not enthalpies of formation, but are included to provide context on energy barriers in the system. The mixing enthalpy for the Ni-Zr pair indicates the strong affinity between the elements.

The competition between phases is not solely determined by thermodynamics; kinetic factors also play a critical role, especially under non-equilibrium processing conditions.

Kinetics of Phase Transformations in Ni-Zr Intermetallics

The kinetics of phase transformations describe the rate at which a system moves towards a more stable state. In Ni-Zr alloys, these kinetics are often governed by solid-state diffusion.

Studies on diffusion couples have shown that the growth of intermetallic layers, such as NiZr and NiZr₂, follows a parabolic law, indicating that the process is controlled by volume diffusion. core.ac.uk The activation energies for interdiffusion in NiZr and NiZr₂ have been determined to be 119.0 kJ/mol and 103.0 kJ/mol, respectively. core.ac.uk

The sequence of phase formation can be complex. In reactions involving Ni/Zr multilayered foils, an amorphous phase often forms first, which subsequently crystallizes into intermetallic compounds. aip.org The first crystalline phase to form is typically NiZr, which has the lowest activation energy for formation. aip.org Subsequent transformations to other equilibrium phases, such as Ni₁₀Zr₇, can be kinetically slower. aip.org

The kinetics of solidification are also crucial. For the congruently melting Ni₇Zr₂ compound, the dendrite growth velocity has been studied as a function of undercooling. aip.org The growth is found to be a diffusion-controlled process, with the maximum growth velocity predicted at a specific undercooling due to the competition between the increasing thermodynamic driving force and decreasing atomic mobility at lower temperatures. aip.org

Metastable Phase Formation and Stability in Ni-Zr Alloys

Under non-equilibrium conditions, such as rapid solidification or solid-state reactions, metastable phases can form in the Ni-Zr system. These phases are not present in the equilibrium phase diagram but can be kinetically trapped. unesp.br

A prominent example of a metastable phase in this system is the amorphous phase, or metallic glass. Ni-Zr alloys are well-known glass formers. The formation of an amorphous phase is often the first step in the reaction of Ni/Zr multilayers, preceding the crystallization of intermetallic compounds. aip.org The stability of this amorphous phase against crystallization is explained in part by the relatively low enthalpy of transformation to the equilibrium intermetallics. aip.org

In addition to amorphous phases, metastable crystalline phases can also form. For example, in rapidly quenched Ni-Nb-Zr alloys, metastable phases with crystal structures like Ni₁₀Zr₇ and Ni₂₁Zr₈ were observed where other phases were expected under equilibrium conditions. redalyc.orgunesp.br This was attributed to the large negative mixing enthalpy between Ni and Zr atoms, which provides a strong thermodynamic driving force, and to the suppression of the transformation to the stable phases by the rapid quenching. redalyc.org

Another metastable phase, the ω-phase, has been observed in dilute Zr-Ni alloys. researchgate.net This phase can form from the retained β-phase during transformation and is a common feature in certain zirconium and titanium alloys. researchgate.net The formation of such metastable phases highlights the importance of the processing route in determining the final microstructure and properties of Ni-Zr based alloys.

Advanced Characterization Techniques for Nizr3 Research

Spectroscopic Techniques for Elemental and Chemical State Analysis

Spectroscopic techniques are indispensable for probing the elemental makeup and the chemical environment of atoms within NiZr₃.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. thermofisher.comwikipedia.org By irradiating the NiZr₃ sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, researchers can identify the constituent elements and their oxidation states. wikipedia.orgcnrs.fr

In the study of NiZr₃, XPS is crucial for:

Verifying Stoichiometry: Confirming the 1:3 atomic ratio of nickel to zirconium on the material's surface.

Detecting Surface Oxidation: Identifying the presence of nickel and zirconium oxides, which can form a passivating layer and influence the material's reactivity and catalytic activity.

Analyzing Surface Contaminants: Detecting any impurities on the surface that may affect experimental results or material performance. cern.ch

The binding energies of the core-level electrons for Ni and Zr are characteristic of their chemical environment. Shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and bonding of the elements at the surface. cnrs.fr

Table 1: Representative XPS Data for NiZr₃ Analysis

Feature Description Typical Information Obtained
Survey Scan A broad scan covering a wide range of binding energies. Identifies all elements present on the surface (except H and He). wikipedia.org
High-Resolution Scans Detailed scans over specific elemental peak regions (e.g., Ni 2p, Zr 3d). Determines chemical states and oxidation states from peak fitting and chemical shifts. cnrs.fr
Depth Profiling Sequential XPS analysis combined with ion beam etching. Reveals the elemental composition as a function of depth, useful for analyzing thin films or oxide layers. wikipedia.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local atomic and electronic structure of materials. arxiv.org It is element-specific and can be applied to both crystalline and amorphous materials, making it highly suitable for studying NiZr₃. libretexts.orgsemineral.es XAS involves tuning the X-ray energy through an absorption edge of a specific element (Ni or Zr) and measuring the resulting absorption coefficient. The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.it

Key research findings from XAS studies on NiZr₃ include:

XANES Analysis: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. arxiv.orgunimi.it By comparing the XANES spectra of NiZr₃ with those of known standards, researchers can determine the formal oxidation states of Ni and Zr in the compound.

EXAFS Analysis: The EXAFS region contains information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. unimi.it This allows for a detailed understanding of the short-range order around both Ni and Zr atoms in the NiZr₃ lattice.

Table 2: Information Derived from XAS for NiZr₃

XAS Region Probed Properties Significance for NiZr₃ Research
XANES Oxidation state, coordination geometry, electronic structure. unimi.it Determines the electronic states of Ni and Zr, crucial for understanding bonding and reactivity.
EXAFS Interatomic distances, coordination numbers, neighboring atom types. unimi.it Provides a detailed picture of the local atomic arrangement, even in disordered or nanocrystalline samples.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with electron microscopy techniques like SEM and TEM. bruker.com When the electron beam of the microscope interacts with the NiZr₃ sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. wikipedia.orgthermofisher.com

A key capability of EDS is elemental mapping, which provides a visual representation of the spatial distribution of elements within the sample. bruker.comjeol.com By scanning the electron beam across an area of the NiZr₃ sample and collecting an EDS spectrum at each point, a map showing the distribution of Ni and Zr can be generated. advancedmicroanalytical.com This is particularly useful for:

Assessing Homogeneity: Verifying the uniform distribution of nickel and zirconium throughout the material.

Identifying Phases: Distinguishing between NiZr₃ and other potential Ni-Zr phases or impurities.

Analyzing Interfaces: Examining the elemental composition across grain boundaries or interfaces with other materials.

Table 3: Applications of EDS in NiZr₃ Characterization

Analysis Type Description Insights for NiZr₃
Point Analysis EDS spectrum acquired from a single point on the sample. Provides the elemental composition at a specific location.
Line Scan EDS analysis along a defined line across the sample. Shows the variation in elemental concentration along that line.
Elemental Mapping 2D visualization of the distribution of selected elements. jeol.com Reveals the spatial distribution and homogeneity of Ni and Zr. bruker.com

Microscopic Techniques for Morphological and Microstructural Analysis

Microscopy techniques are essential for visualizing the morphology and internal structure of NiZr₃ at various length scales.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Nanocrystal Imaging

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the microstructure of materials. measurlabs.com

SEM: Provides high-resolution images of the sample's surface topography. In NiZr₃ research, SEM is used to examine features like grain size and shape, surface morphology, and the presence of micro-scale defects.

TEM: Transmits electrons through a very thin sample to create an image, offering much higher resolution than SEM. measurlabs.comvpi2004.com TEM is used to visualize the internal microstructure of NiZr₃, including the size, shape, and distribution of nanocrystals, as well as dislocations and other crystalline defects. scispace.comdntb.gov.ua

The combination of SEM and TEM provides a comprehensive understanding of the material's structure from the micrometer to the nanometer scale.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode of TEM that allows for the direct visualization of the atomic lattice of a crystalline material. wikipedia.orgxray.cz By carefully controlling the electron optics, it is possible to obtain images where the arrangement of atom columns in the NiZr₃ crystal structure is resolved. pradeepresearch.orgrsc.org

HRTEM is invaluable in NiZr₃ research for:

Visualizing Crystal Structure: Directly imaging the atomic planes and confirming the crystal structure of the NiZr₃ phase.

Identifying Crystal Defects: Observing dislocations, stacking faults, grain boundaries, and other lattice imperfections at the atomic level.

Characterizing Nanocrystals: Determining the crystallinity and orientation of individual NiZr₃ nanocrystals.

The ability to directly see the atomic arrangement provides unparalleled insight into the material's structure and its relationship to the observed properties.

Table 4: Comparison of Microscopic Techniques for NiZr₃ Analysis

Technique Information Provided Typical Resolution Application to NiZr₃
SEM Surface topography, morphology, grain size. ~1-10 nm measurlabs.com Examining overall sample morphology and microstructure.
TEM Internal microstructure, nanocrystal size and shape, defects. measurlabs.com <1 nm measurlabs.com Imaging the internal structure and nanocrystalline features. dntb.gov.uaresearchgate.net
HRTEM Atomic lattice imaging, crystal structure, atomic-scale defects. wikipedia.orgxray.cz ~0.1-0.2 nm pradeepresearch.org Directly visualizing the atomic arrangement and crystal imperfections. researchgate.net

In Situ and Operando Characterization for Dynamic Processes

Observing materials under real-world conditions is critical for understanding their functional behavior. In situ and operando techniques are designed to monitor material properties as they change in response to external stimuli like temperature, pressure, or a reactive chemical environment.

Synchrotron-based techniques are exceptionally suited for the in-situ investigation of dynamic processes in materials due to their high flux, high energy, and brilliant X-ray beams. mdpi.com Techniques like high-energy X-ray diffraction (HEXRD) offer significant penetration depth and high temporal resolution (often below one second), making them ideal for following rapid phase transformations in metallic alloys. mdpi.com These real-time measurements allow researchers to monitor the evolution of a material's microstructure during processes like solidification or heat treatment. For instance, time-resolved X-ray scattering has been specifically utilized to study the devitrification (crystallization from an amorphous state) of NiZr₃. scispace.com This provides direct insight into the kinetics and mechanisms of phase changes within the alloy.

The term "operando," derived from Latin for "working," refers to the simultaneous characterization of a catalyst's physical and chemical state while measuring its catalytic activity and selectivity. wiley.comhidenanalytical.com This approach is crucial for establishing definitive structure-function relationships, as the active state of a catalyst may only exist under reaction conditions. nih.gov Operando setups typically couple a characterization technique (such as spectroscopy or microscopy) with a microreactor, allowing for the analysis of the catalyst under a controlled flow of reactants and at relevant temperatures and pressures. rsc.org

By monitoring changes in the catalyst's structure, composition, or adsorbed species during an ongoing reaction, researchers can gain a fundamental understanding of reaction mechanisms and deactivation pathways. nih.govrsc.org For a material like NiZr₃, if it were to be investigated for catalytic applications (e.g., in hydrogenation reactions), operando methodologies would be indispensable. Techniques such as operando X-ray absorption spectroscopy (XAS) or infrared (IR) spectroscopy could track the oxidation states of Ni and Zr and identify surface intermediates, linking these structural dynamics directly to the observed catalytic performance. wiley.comnih.gov

Table 2: Comparison of In Situ and Operando Characterization
Technique TypeDefinitionPrimary GoalExample Application for NiZr₃
In Situ The material is characterized "on site" or in a specially designed environment that mimics real conditions. wiley.comTo observe dynamic structural or chemical changes in response to stimuli (e.g., heat, pressure).Using synchrotron XRD to monitor the real-time crystallization (devitrification) of amorphous NiZr₃ upon heating. mdpi.comscispace.com
Operando A specific type of in-situ measurement where the catalytic performance is measured simultaneously with the characterization of the working catalyst. wiley.comhidenanalytical.comTo establish a direct correlation between a catalyst's structure and its activity/selectivity under reaction conditions. nih.govMonitoring the structure of a NiZr₃-based catalyst with XAS while simultaneously measuring the rate of a chemical reaction it catalyzes.

Synchrotron Characterization Techniques for Real-Time Studies

Techniques for Thermodynamic and Kinetic Measurements

Understanding the thermodynamics and kinetics that govern phase transitions and reactions is fundamental to predicting the stability and reactivity of NiZr₃. Calorimetric and gas sorption techniques are central to these investigations.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. hitachi-hightech.comnih.gov It operates by comparing the heat required to change the temperature of the sample to that of an inert reference material. torontech.com The resulting data, presented as a DSC curve, reveals thermal events as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks or shifts in the baseline. tainstruments.com

This method is widely used to determine characteristic temperatures and enthalpies for various material transitions. hitachi-hightech.com In the study of NiZr₃, DSC is an effective tool for investigating thermal events such as crystallization and devitrification, providing quantitative data on the temperatures at which these transitions occur and the energy involved. scispace.com

Table 3: Thermal Events Detectable by Differential Scanning Calorimetry (DSC)
Thermal EventDescriptionAppearance on DSC Curve
Glass Transition (Tg) Transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials. tainstruments.comA step-like change in the baseline heat capacity. tainstruments.com
Crystallization (Tc) The process of structural organization from a disordered (amorphous) state to an ordered (crystalline) state. tainstruments.comAn exothermic peak (releases heat). tainstruments.com
Melting (Tm) Transition from a solid to a liquid state. hitachi-hightech.comAn endothermic peak (absorbs heat). hitachi-hightech.com
Chemical Reactions Processes like curing, oxidation, or decomposition. torontech.comCan be either exothermic (e.g., curing) or endothermic. tainstruments.com

The Sieverts method, also known as the manometric or volumetric technique, is a classic and accurate apparatus for studying the gas sorption properties of materials, particularly hydrogen in metallic alloys. azom.comresearchgate.net The instrument consists of a calibrated volume (the reservoir) connected to a second volume containing the sample. researchgate.net By introducing a known amount of gas (like hydrogen) into the reservoir and then expanding it into the sample chamber, the amount of gas sorbed by the material can be calculated by precisely measuring the pressure changes at a constant, controlled temperature. azom.com

Repeating this process at different pressures allows for the construction of Pressure-Composition-Temperature (PCT) isotherms, which are fundamental for characterizing hydrogen storage materials. researchgate.net These measurements provide critical data on thermodynamic properties (plateau pressure, enthalpy of hydride formation) and the kinetics of hydrogen absorption and desorption. europa.eu For an intermetallic compound like NiZr₃, which belongs to a class of materials known to form hydrides, Sieverts measurements are essential for evaluating its potential for hydrogen storage applications. hidenisochema.com The technique allows for the determination of both the equilibrium hydrogen capacity and the rates at which hydrogen can be cycled in and out of the material. azom.com

Isothermal Hydrogen Absorption/Desorption Kinetic Measurements

Isothermal hydrogen absorption and desorption kinetic measurements are crucial for evaluating the performance of hydrogen storage materials like Nickel-zirconium (1/3). These measurements determine the rates at which the material can absorb and release hydrogen at a constant temperature, which is a key factor for practical applications. The general process for these measurements involves exposing an activated sample of the material to a fixed hydrogen pressure and monitoring the amount of hydrogen absorbed over time until saturation is reached. For desorption, the pressure is reduced, and the amount of released hydrogen is measured.

The analysis of the kinetic data is often performed using various models to understand the rate-limiting steps of the reaction, which can include gas-phase diffusion, surface penetration, bulk diffusion, and phase transformation. High hydrogen absorption and desorption rates are desirable for efficient hydrogen storage systems.

While specific isothermal kinetic data for the intermetallic compound NiZr₃ is not extensively available in publicly accessible literature, studies on related nickel-zirconium-containing alloys highlight the methodologies used. For instance, research on TiCr₁․₁V₀․₉ alloys with the addition of the intermetallic compound Zr₇Ni₁₀ demonstrates how these kinetics are measured. In one such study, the hydrogen absorption kinetics were measured at various temperatures under a constant hydrogen pressure of 2.0 MPa. The addition of 5 wt. % of Zr₇Ni₁₀ was found to significantly improve the hydrogen absorption kinetics of the base alloy, eliminating the incubation time for the first hydrogenation and achieving a maximum hydrogen capacity of 3.61 wt. % in approximately 2 minutes at room temperature. nih.gov

The kinetic curves obtained from these experiments plot the amount of absorbed or desorbed hydrogen as a function of time. These curves can then be used to calculate rate constants and activation energies for the absorption and desorption processes, providing fundamental insights into the material's performance. The study of such kinetic parameters is essential for the optimization of NiZr₃ and other related alloys for hydrogen storage applications.

Surface-Sensitive Techniques

Nitrogen adsorption is a standard and powerful technique for determining the specific surface area and porosity of materials, which are critical properties, particularly when the material is intended for use as a catalyst or catalyst support. The method is based on the physical adsorption of nitrogen gas molecules onto the surface of the material at cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen). By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.

The Brunauer-Emmett-Teller (BET) theory is commonly applied to the adsorption isotherm data to calculate the specific surface area. The theory determines the amount of nitrogen gas required to form a monolayer on the surface, from which the total surface area can be calculated. ugm.ac.id The shape of the isotherm and any associated hysteresis loop between the adsorption and desorption branches provide detailed information about the pore size distribution, pore volume, and pore shape of the material. Materials with larger surface areas and well-developed porosity generally offer more active sites for catalytic reactions.

In the context of nickel-zirconium systems, nitrogen adsorption studies have been conducted on various catalytic materials to correlate their textural properties with their catalytic performance. While specific data for the intermetallic NiZr₃ is scarce, the following table summarizes findings for several nickel-zirconium-based catalysts, illustrating how surface area and porosity can vary with composition and preparation method. For instance, the introduction of nickel onto a ZrO₂ support has been shown to decrease the specific surface area. mdpi.com In contrast, Ni/Zr-MOF catalysts can exhibit very high surface areas. ncsu.edu These examples underscore the importance of surface characterization in designing effective catalysts.

Table 1: Textural Properties of Various Nickel-Zirconium Based Catalytic Materials Determined by Nitrogen Adsorption This table is interactive. You can sort the data by clicking on the column headers.

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)Source
ZrO₂ support1100.263.4 mdpi.com
20% Ni/ZrO₂Not specified, but lower than supportNot specified3.4 mdpi.com
2% Ag-20% Ni/ZrO₂Lower than 20% Ni/ZrO₂Not specified3.8 mdpi.com
W–Zr support (reduced)89.60.258.0 nih.govacs.org
5Ni/W–Zr70.6Not specified8.3 nih.govacs.org
5Ni + 3Sr/W–Zr~84~0.22~7.4 nih.govacs.org
Zr-MOF support8060.4720.14 ncsu.edu
5% Zr/NiO16.70.05417.5 ugm.ac.id
15% Zr/NiONot specified, but higher than 5% Zr/NiO0.0508.1 ugm.ac.id

Future Research Directions and Emerging Paradigms for Nizr3

Integration of Advanced Characterization with Digital Transformation and AI in Ni-Zr Research

Table 1: Synergy of Advanced Characterization and AI in Ni-Zr Research

Advanced Characterization Technique Data Generated for AI Models Contribution to Ni-Zr Research
Atom Probe Tomography (APT) 3D atomic distribution, grain boundary segregation, precipitate composition. mdpi.com Provides precise compositional data to train models for predicting creep resistance and microstructural stability.
In-situ TEM Real-time observation of phase transformations, deformation mechanisms, and catalyst dynamics. researchgate.net Offers dynamic data to build models that predict material behavior under operational conditions (e.g., stress, temperature).
Electron Probe Micro-Analysis (EPMA) Quantitative analysis of phase composition and elemental mapping across microstructures. researchgate.net Generates large datasets on phase equilibria to refine thermodynamic databases and guide alloy design.

| X-ray Diffraction (XRD) | Crystal structure identification, phase quantification, lattice parameter measurement. ukm.edu.my | Provides fundamental structural data for ML models to predict phase formation in novel Ni-Zr based systems. mdpi.com |

Rational Design of NiZr₃-based Materials through Computational-Experimental Synergy

The "materials by design" paradigm, which replaces Edisonian trial-and-error with predictive science, is central to future NiZr₃ research. lbl.gov This approach relies on a powerful synergy between computational modeling and experimental validation. researchgate.netmdpi.comnih.gov Computational materials science, using tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can predict the fundamental properties of materials before they are ever synthesized. lbl.govresearchgate.netaip.org

For NiZr₃ and related intermetallics, first-principles calculations can determine thermodynamic stability (e.g., enthalpy of formation), mechanical properties, and electronic structure, providing crucial insights into their potential behavior. researchgate.net For example, calculations have shown that Ni₃Zr has a highly negative enthalpy of formation, indicating significant thermodynamic stability. researchgate.net MD simulations can further elucidate dynamic processes, such as the transformation from an amorphous to a crystalline state (devitrification) in Ni-Zr thin films, correlating simulated changes in atomic coordination with experimentally observed properties like density and magnetism. aip.org These computational predictions guide experimental efforts, allowing researchers to focus on the most promising compositions and processing routes, thereby accelerating the development cycle. lbl.govmdpi.com The experimental results, in turn, provide critical feedback to refine and validate the computational models, creating an iterative loop that enhances the predictive power of the simulations. mdpi.com

Table 2: Roles of Computational and Experimental Methods in Rational Design

Method Type Specific Technique Role in Design Workflow Example in Ni-Zr System
Computational Density Functional Theory (DFT) Predicts ground-state properties: phase stability, electronic structure, formation energy. researchgate.net Calculating the enthalpy of formation for various Ni-Zr intermetallics to identify the most stable phases. researchgate.net
Computational Molecular Dynamics (MD) Simulates dynamic processes: solidification, deformation, diffusion, devitrification. aip.org Modeling the structural relaxation and densification during the annealing of amorphous Ni-Zr films. aip.org
Experimental Arc Melting / Melt Spinning Synthesizes bulk alloys and amorphous ribbons based on computational predictions. jcmns.org Fabricating (CoCrNi)₁₀₀₋ₓZrₓ alloys to test computationally-guided strengthening strategies. researchgate.net

| Experimental | Advanced Characterization (SEM, TEM, XRD) | Validates predicted microstructures and properties, providing feedback for model refinement. mdpi.com | Confirming the formation of predicted C15 Laves-phase precipitates in a ductile FCC matrix. researchgate.net |

Exploration of Novel Ni-Zr-based Intermetallic Systems and Composites

While NiZr₃ is a key intermetallic, future research will increasingly venture into more complex systems to unlock novel functionalities. This includes the design of multi-principal element alloys, such as medium and high-entropy alloys (MEAs/HEAs), and the development of advanced composites. researchgate.netjst.go.jp

Adding a third or fourth element to the Ni-Zr system can stabilize new phases and create unique microstructures. For instance, the addition of Zirconium to a CoCrNi medium-entropy alloy leads to the formation of lamellar C15 Laves-phase precipitates within a ductile FCC matrix, resulting in a synergistic enhancement of strength and ductility. researchgate.net Similarly, the development of Ni-Ti-Zr-Hf based high-temperature shape memory alloys (HTSMAs) is a promising direction, where the addition of different elements is used to tune the transformation temperatures and improve mechanical workability. jst.go.jpresearchgate.net

Another emerging area is the creation of Ni-Zr based composites. Zirconium-based bulk metallic glasses (BMGs) containing nickel can form composites with in-situ nanocrystalline intermetallic phases like Zr₂Ni upon processing. nih.govmdpi.com These materials combine the unique properties of the amorphous matrix with the strength of the crystalline phases. mdpi.com Future work will focus on precisely controlling the type, size, and distribution of these intermetallic phases within the amorphous matrix to tailor the mechanical and functional properties of the composite material.

Table 3: Emerging Ni-Zr-Based Systems and Potential Applications

System Type Example Composition Key Features Potential Application
Medium Entropy Alloy (CoCrNi)₉₇Zr₃ Synergistic precipitation and solid solution strengthening. researchgate.net High-strength structural components. researchgate.net
High-Temp. SMA (Ni₅₀Ti₃₀Zr₁₀Hf₁₀)₉₀Ta₁₀ High transformation temperatures (>600 K) and good cold workability. jst.go.jp High-temperature actuators and sensors. jst.go.jp
Metallic Glass Composite (Zr₅₅Cu₃₀Al₁₀Ni₅)₉₉.₉₈Sc₀.₀₂ Amorphous matrix with nanocrystalline CuZr₂ and potentially Zr₂Ni phases. nih.govmdpi.com Wear-resistant coatings and gears. mdpi.com

| Intermetallic Catalyst | Ni-ZrO₂ System | Formed from the decomposition of Ni-Zr intermetallic precursors, offering high stability. acs.org | Catalysts for dry reforming of methane (B114726). acs.org |

Addressing Challenges in Predicting Dynamic Changes and Self-Repair in Catalytic Ni-Zr Surfaces

For catalytic applications, particularly in high-temperature processes like methane dry reforming, the surface of a Ni-Zr catalyst is not static but a highly dynamic entity. acs.org Understanding and predicting these dynamic changes, including deactivation and potential self-repair mechanisms, is a major challenge and a critical research frontier. researchgate.net

Catalysts based on Ni-Zr intermetallics often function as precursors, transforming under reaction conditions into highly active Ni nanoparticles supported on zirconia (Ni-ZrO₂). acs.org However, these active catalysts are susceptible to deactivation through coking (carbon deposition) and sintering (agglomeration of Ni particles). acs.org Concurrently, the surface can undergo reconstruction and intermixing of metals, which alters catalytic activity. acs.org A key future direction is the development of catalysts that exhibit "self-repair" capabilities. researchgate.net Recent studies on other nickel-based systems have shown that the catalyst surface can undergo reversible reconstruction, transforming into a highly active phase like γ-NiOOH during the oxygen evolution reaction (OER) and then reverting back during reduction, which enhances long-term stability. nih.gov

Predicting these complex, dynamic behaviors requires sophisticated models that go beyond static descriptions of the catalyst. It involves understanding the interplay between the gas-phase environment, temperature, and the atomic structure of the catalyst surface. The goal is to design Ni-Zr based catalysts that are not only initially active but can also resist deactivation or even regenerate in-situ, leading to more robust and long-lasting industrial processes. acs.orgnih.gov

Deepening Understanding of Fundamental Mechanisms Governing NiZr₃ Performance in Various Applications

A deeper, more fundamental understanding of the mechanisms that connect the atomic-scale features of NiZr₃ to its macroscopic performance is essential for unlocking its full potential. While progress has been made, significant questions remain across its various applications, from catalysis to structural materials. researchgate.netacs.org

Future research must focus on establishing clear structure-property relationships. This involves:

In Catalysis: Elucidating the elementary steps of surface reactions on Ni-Zr surfaces. chemrxiv.org For example, identifying the specific active sites for methane and carbon dioxide dissociation and understanding how the electronic structure of the Ni-Zr interface influences these steps. acs.org The concept of dynamic catalysis, where the catalyst's properties are modulated in time to enhance reaction rates beyond the traditional Sabatier limit, offers a new paradigm to explore. chemrxiv.orgresearchgate.net

In Structural Materials: Quantifying the contributions of different strengthening mechanisms in complex Ni-Zr based alloys. researchgate.net This includes understanding how solute atoms, precipitates like the C15 Laves phase, and grain boundaries interact with dislocations to impede their motion.

In Functional Materials: Investigating the atomistic origins of functional properties, such as the phase transformations responsible for the shape memory effect in Ni-Ti-Zr-Hf alloys. jst.go.jpresearchgate.net

Answering these fundamental questions will require a close collaboration between theorists and experimentalists, using advanced computational models to interpret the results from high-resolution characterization techniques. nih.gov This fundamental knowledge is the bedrock upon which the rational design of the next generation of high-performance NiZr₃-based materials will be built.

Q & A

Q. How can researchers address ethical challenges in publishing negative or inconclusive results on Nickel-Zirconium (1/3)?

  • Methodological Answer : Negative results are critical for avoiding redundant work. Publish in dedicated journals (e.g., Journal of Negative Results) or include them as supplementary discussions. Use the PICO framework (Population, Intervention, Comparison, Outcome) to contextualize findings within broader research goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.